N,N-Dimethylcinnamamide

Übersicht

Beschreibung

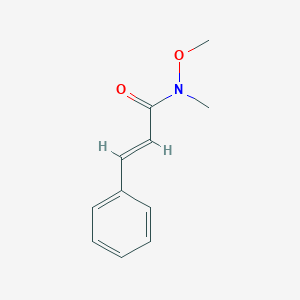

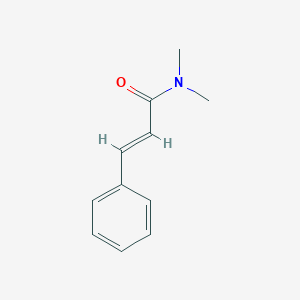

“N,N-Dimethylcinnamamide” is a chemical compound with the molecular formula C11H13NO . It contains a total of 26 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 tertiary amide .

Synthesis Analysis

The synthesis of “N,N-Dimethylcinnamamide” involves various chemical reactions. For instance, it has been used in the Suzuki–Miyaura cross-coupling reaction . In this process, N,N-Dimethylformamide-protected palladium nanoparticles were employed .Molecular Structure Analysis

The molecular structure of “N,N-Dimethylcinnamamide” is characterized by several features. It contains a total of 26 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 tertiary amide .Chemical Reactions Analysis

“N,N-Dimethylcinnamamide” is involved in various chemical reactions. For instance, it has been used in amidation reactions employing common coupling reagents .Physical And Chemical Properties Analysis

“N,N-Dimethylcinnamamide” has a molecular weight of 175.23 g/mol. It has a XLogP3 value of 1.7, indicating its lipophilicity. It has 0 hydrogen bond donors and 1 hydrogen bond acceptor. It also has 2 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

N,N-Dimethylcinnamamide: serves as a versatile synthon in the synthesis of various heterocyclic compounds. Its ability to act as a nucleophile or electrophile makes it a valuable reagent in the formation of complex cyclic structures which are often found in pharmaceuticals and agrochemicals .

Amination Reactions

This compound is utilized in amination reactions where it provides the nitrogen atom for the construction of amine groups. This is particularly useful in the synthesis of active pharmaceutical ingredients, where the introduction of amine functionalities is a common requirement .

Amidation Processes

In the field of organic synthesis, N,N-Dimethylcinnamamide is employed in amidation processes to form amide bonds. This application is crucial in the development of new polymers and materials with specific mechanical and chemical properties .

Formylation Reactions

The compound finds use in formylation reactions, where it contributes the formyl group (CHO) to substrates. This reaction is important for modifying the chemical structure of compounds to alter their reactivity and interaction with other molecules .

Cyanation Reactions

N,N-Dimethylcinnamamide: is involved in cyanation reactions, providing a cyano group (CN) that is essential in the synthesis of nitriles. Nitriles are valuable in the production of plastics, resins, and pharmaceuticals .

Carbonylation Reactions

It is also used in carbonylation reactions, where it donates a carbonyl group (CO) to create aldehydes, acids, and esters. These functional groups are fundamental in a wide range of chemical products and intermediates .

Ligand in Metal Complexes

Due to its structural features, N,N-Dimethylcinnamamide can act as a ligand, coordinating with metal ions to form complexes. These complexes are studied for their catalytic properties and potential applications in industrial processes .

Green Chemistry Applications

Lastly, N,N-Dimethylcinnamamide is explored in green chemistry for its potential to replace more hazardous reagents in organic synthesis. Its use in biocatalysis represents a step towards more sustainable and environmentally friendly chemical processes .

Wirkmechanismus

Target of Action

N,N-Dimethylcinnamamide (DMCA) is a synthetic cinnamide derivative that has been shown to exhibit antimicrobial activity . The primary targets of DMCA are pathogenic fungi and bacteria . In particular, DMCA interacts with ergosterol, a principal sterol present in the fungal plasmatic membrane . Ergosterol plays a crucial role in modulating membrane fluidity, cell growth, and proliferation .

Mode of Action

DMCA’s mode of action involves direct interaction with its targets, leading to changes in their function. For instance, DMCA interacts directly with ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

It is known that dmca can deliver its own h, c, n, and o atoms for the synthesis of a variety of compounds . This suggests that DMCA may affect a broad range of biochemical pathways, potentially disrupting the normal functioning of pathogenic organisms.

Pharmacokinetics

Similar compounds such as n,n-dimethyltryptamine (dmt) have been shown to have rapid clinical pharmacokinetics . DMT is rapidly cleared from the body, with a mean elimination half-life of 9-12 minutes

Result of Action

The result of DMCA’s action is the inhibition of growth and proliferation of pathogenic fungi and bacteria . By interacting with ergosterol in the fungal cell membrane, DMCA disrupts the integrity of the cell membrane, leading to cell death . This makes DMCA a potential candidate for the development of new antimicrobial drugs.

Action Environment

The action of DMCA can be influenced by various environmental factors. For instance, the presence of oxygen can mediate the cyanation of (hetero)arenes by DMCA . Additionally, DMCA has been shown to harm public health and the environment by destroying ozone in the upper atmosphere . Therefore, the action, efficacy, and stability of DMCA can be significantly affected by its environment.

Eigenschaften

IUPAC Name |

(E)-N,N-dimethyl-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTDAKUUKGHNCK-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876405 | |

| Record name | N,N-DIMETHYLCINNAMAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylcinnamamide | |

CAS RN |

13156-74-6 | |

| Record name | NSC521943 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC62198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-DIMETHYLCINNAMAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the rotational barrier around the amide C-N bond in N,N-Dimethylcinnamamide and how does it relate to its structure?

A1: The activation free energy for hindered internal rotation around the C-N bond in N,N-Dimethylcinnamamide has been determined to be 16.5 kcal/mol using NMR line-shape analysis. [] This relatively high barrier is attributed to the partial double bond character of the C-N bond, which arises from the conjugation between the amide group and the adjacent phenyl ring. This conjugation restricts rotation and stabilizes the planar conformation of the molecule. [] Further computational studies using ab initio methods have explored the influence of substituents on the aromatic ring on this rotational barrier, confirming the significant impact of electronic effects on this structural feature. []

Q2: How does the conformation of N,N-Dimethylcinnamamide affect its ability to form complexes with molecules like theophylline and riboflavin in water?

A2: Studies have shown that N,N-Dimethylcinnamamide exhibits a lower complexing tendency towards molecules like theophylline and riboflavin compared to its N-monosubstituted or N-unsubstituted analogs. [] This difference is attributed to the free rotation of the N,N-dimethylamide group around the benzene ring-carbonyl carbon bond. This rotation can hinder the formation of favorable intermolecular interactions required for complex stabilization. In contrast, N,N-Dimethylcinnamamide demonstrates comparable interaction strength to unsubstituted cinnamamide, likely because the N,N-dimethylamide group can lie in the same plane as the styrene group, facilitating similar interactions. []

Q3: Can the rotational barrier in N,N-Dimethylcinnamamide be influenced by substituents on the aromatic ring?

A3: Yes, the rotational barrier around the C-N bond in N,N-Dimethylcinnamamide is sensitive to the electronic properties of substituents on the aromatic ring. [, ] Studies employing Nuclear Magnetic Resonance (NMR) techniques and computational methods have shown that electron-withdrawing groups tend to increase the rotational barrier, while electron-donating groups have the opposite effect. [, ] This observation highlights the significance of electronic effects, transmitted through the conjugated system, on the conformational preferences of N,N-Dimethylcinnamamide derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)

![(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B180216.png)

![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)